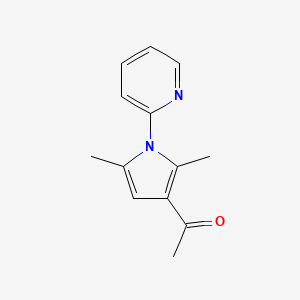
1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a pyridine ring attached to a pyrrole ring, with additional methyl groups and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, where 2,5-dimethylpyrrole is coupled with 2-chloropyridine in the presence of a palladium catalyst and a suitable ligand. This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce 2,5-dimethylpyrrolidine derivatives.
科学研究应用
1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,5-Dimethylpyrrole: A precursor in the synthesis of 1-(2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)ethanone.
2-Bromopyridine: Another precursor used in the synthesis.
Pyrrole-2-carboxaldehyde: A related compound with similar reactivity.
Uniqueness
This compound is unique due to its combined pyrrole and pyridine rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
1-(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-9-8-12(11(3)16)10(2)15(9)13-6-4-5-7-14-13/h4-8H,1-3H3 |
InChI 键 |
WFEHGLGHDLUVKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=CC=CC=N2)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


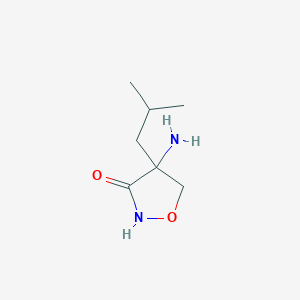

![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)

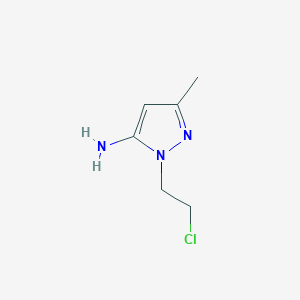
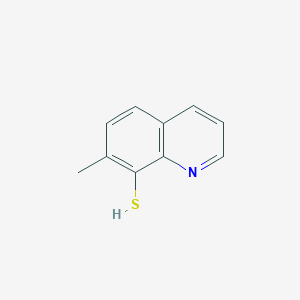
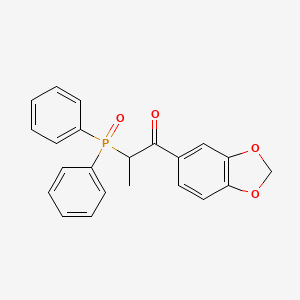
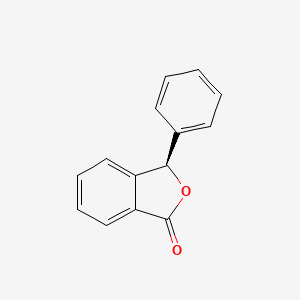
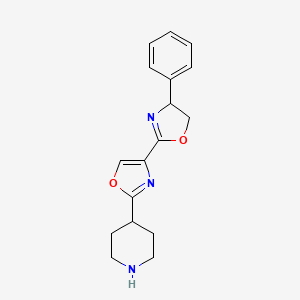
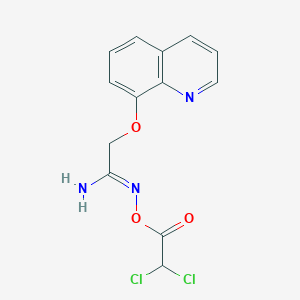
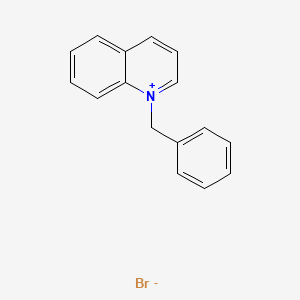
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

